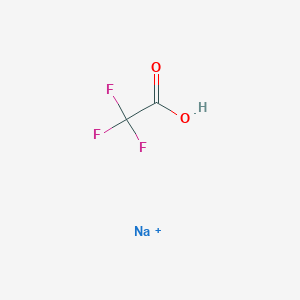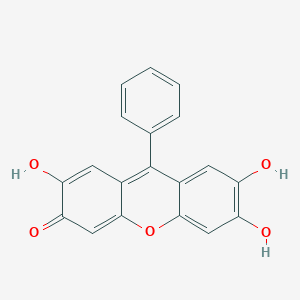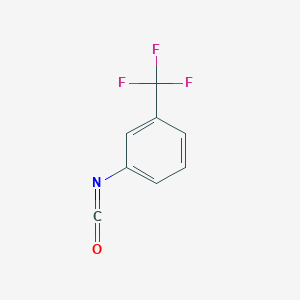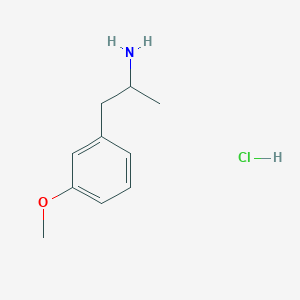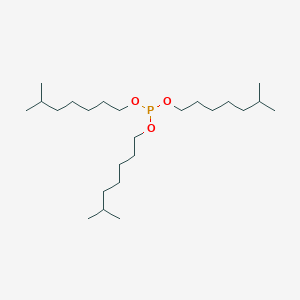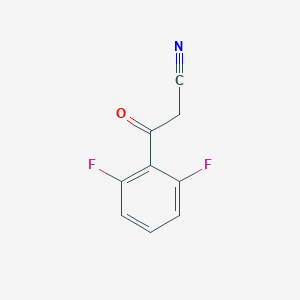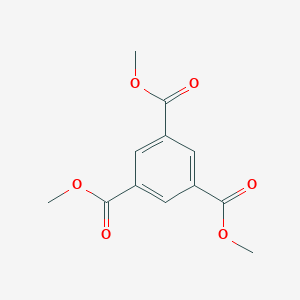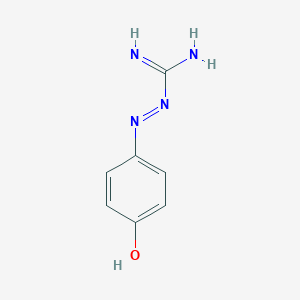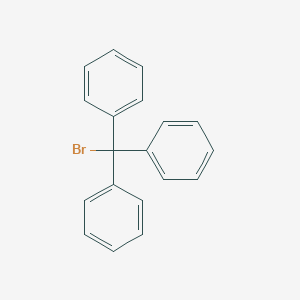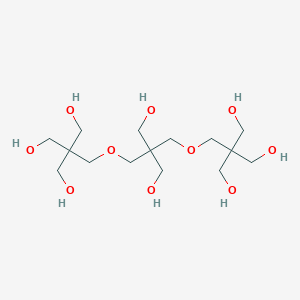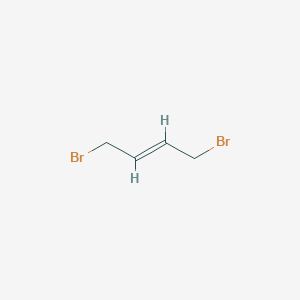
3-(2,4-Difluorphenyl)-3-oxopropanenitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Difluorophenyl)-3-oxopropanenitrile is a chemical compound that is part of the broader family of 3-oxopropanenitriles. These compounds are characterized by the presence of a nitrile group attached to a carbon atom, which is also connected to an oxo group (a carbon doubly bonded to an oxygen atom), forming the 3-oxopropanenitrile moiety. The specific compound also contains a 2,4-difluorophenyl group, which suggests the presence of a benzene ring with two fluorine atoms at the 2 and 4 positions.
Synthesis Analysis
The synthesis of related 3-oxopropanenitriles has been explored using oxidative cyclizations mediated by manganese(III) acetate. These reactions involve the cyclization of various 3-oxopropanenitriles with conjugated alkenes to form 4,5-dihydrofuran-3-carbonitriles containing heterocycles . Although the specific synthesis of 3-(2,4-Difluorophenyl)-3-oxopropanenitrile is not detailed, the methodologies described could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds closely related to 3-(2,4-Difluorophenyl)-3-oxopropanenitrile, such as 4,4-difluoro-1-phenylbutane-1,2,3-trione 2-oxime, has been determined using X-ray crystallography . This technique allows for the precise determination of the molecular geometry, bond lengths, and angles, which are crucial for understanding the chemical behavior of the compound. The presence of fluorine atoms can significantly influence the electronic distribution within the molecule due to their high electronegativity.
Chemical Reactions Analysis
The reactivity of 3-oxopropanenitriles has been demonstrated in radical addition reactions with terminal dienes, promoted by cerium(IV) ammonium nitrate and manganese(III) acetate . These reactions result in the formation of 5-ethenyl-4,5-dihydrofuran-3-carbonitriles. The regioselectivity observed in these reactions indicates that the terminal double bond of dienes is the preferred site for radical addition. This suggests that the 3-oxopropanenitrile moiety can act as a radical acceptor in the presence of suitable catalysts and reaction partners.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 3-(2,4-Difluorophenyl)-3-oxopropanenitrile are not provided, the properties of similar compounds can be inferred. The presence of the nitrile and oxo groups is likely to confer polar character to the molecule, affecting its solubility in organic solvents. The difluorophenyl group could also influence the compound's acidity, basicity, and reactivity due to the electron-withdrawing effect of the fluorine atoms. The characterization of related dihydrofurans by IR, 1H-NMR, 13C-NMR, and HRMS spectra provides a basis for the analytical techniques that could be employed to study the physical and chemical properties of 3-(2,4-Difluorophenyl)-3-oxopropanenitrile.
Wissenschaftliche Forschungsanwendungen
Antifungal-Arzneimittel-Derivat
“3-(2,4-Difluorphenyl)-3-oxopropanenitril” ähnelt strukturell Voriconazol (VN), einem bekannten Antimykotikum, das zur Behandlung verschiedener Pilzinfektionen wie Aspergillose, Candidiasis, Kokzidioidomykose, Histoplasmose und Penicilliose verwendet wird . Ein Derivat von VN, das 6-[(2S,3R)-3-(2,4-Difluorphenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidin-4-carbaldehyd (VN-CHO), wurde synthetisiert . Diese Verbindung entsteht durch die photoredox-katalysierte Hydroxymethylierung von VN, die ein hydroxymethyliertes Derivat (VN-CH2OH) liefert, gefolgt von der Oxidation der ehemaligen CH2OH-Gruppe . Die Einführung einer Formylgruppe in die VN-Struktur schafft eine vielversprechende Stelle für eine weitere Funktionalisierung in einem Molekül, das ursprünglich nicht viele aktive Stellen aufweist .
Spätphasenfunktionalisierung
Die Verbindung kann in der Spätphasenfunktionalisierung verwendet werden, einer Strategie, die die Modifikation komplexer Moleküle in den letzten Phasen ihrer Synthese ermöglicht . Dies ist besonders nützlich in der Arzneimittelforschung und -entwicklung, wo geringfügige Modifikationen eines Moleküls seine biologische Aktivität signifikant verändern können .
Photoredoxreaktionen
Die Verbindung war an Photoredoxreaktionen beteiligt, bei denen es sich um lichtgesteuerte Prozesse handelt, die zur Bildung neuer chemischer Bindungen verwendet werden können . Im Fall von VN-CHO wurde eine photoredox-katalysierte Hydroxymethylierungsreaktion verwendet, um eine Hydroxymethylgruppe in das Molekül einzuführen .
Oxidationsreaktionen
Die Verbindung wurde in Oxidationsreaktionen verwendet. Beispielsweise wurde ein Überschuss an MnO2 in Ethylacetat verwendet, um die Hydroxymethylgruppe von VN-CH2OH zu einer Formylgruppe zu oxidieren, was zur Bildung von VN-CHO führte .
Eigenschaften
IUPAC Name |
3-(2,4-difluorophenyl)-3-oxopropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOQJCDNMJJLME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50501810 |
Source


|
| Record name | 3-(2,4-Difluorophenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71682-95-6 |
Source


|
| Record name | 3-(2,4-Difluorophenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

